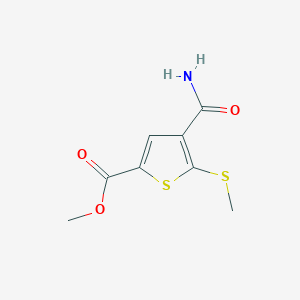

Methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-carbamoyl-5-methylsulfanylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S2/c1-12-7(11)5-3-4(6(9)10)8(13-2)14-5/h3H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWLYMDKTFLLHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)SC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384854 | |

| Record name | methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-61-6 | |

| Record name | methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material: Methyl 3-Amino-4-Methylthiophene-2-Carboxylate

The patent WO2009006066A2 outlines a decarboxylation-protection strategy starting with methyl 3-amino-4-methylthiophene-2-carboxylate. Sequential treatment with aqueous potassium hydroxide (KOH) and hydrochloric acid (HCl) removes the carboxylate group, yielding 3-amino-4-methylthiophene. The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in heptane, forming (4-methyl-thiophen-3-yl)-carbamic acid tert-butyl ester.

Chlorination and Deprotection

Selective chlorination at the thiophene’s 2-position is achieved using N-chlorosuccinimide (NCS) with catalytic HCl in n-butyl acetate. Subsequent deprotection with gaseous HCl generates 3-amino-2-chloro-4-methylthiophene hydrochloride, a key intermediate.

Introduction of Aminocarbonyl and Methylthio Groups

The aminocarbonyl group is introduced via coupling with phenyl chlorothionoformate and 1,2-phenylenediamine, forming N-(2-aminophenyl)-N'-(2-chloro-4-methyl-3-thienyl)thiourea. Cyclization using benzenesulfonyl chloride and sodium hydroxide yields the benzimidazole core. For methylthio incorporation, methanethiol (CH₃SH) or methyl iodide (CH₃I) under basic conditions displaces the chloro group.

Key Data :

Cyclocondensation with Isothiocyanates

Thienylthiourea Intermediate Formation

A method from Naturalspublishing involves reacting ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate with benzyl isothiocyanate in acetonitrile and potassium carbonate (K₂CO₃). This forms a thienylthiourea derivative, which undergoes cyclization under reflux to yield thieno[2,3-d]pyrimidin-4-ones.

Adaptation for Target Compound

Replacing benzyl isothiocyanate with methyl isothiocyanate introduces the methylthio group. Subsequent hydrolysis of the ester to the amide is achieved using aqueous ammonia or ammonium hydroxide.

Optimization Notes :

One-Pot Gewald Reaction with Cyanothioacetamide

Thiophene Ring Construction

A study in ACS Omega demonstrates a KOH-catalyzed reaction between aldehydes, cyanothioacetamide, and phenacyl thiocyanate to form 2-amino-4,5-dihydrothiophene-3-carbonitriles. For the target compound, methyl glyoxylate serves as the aldehyde component, while methyl thiocyanate introduces the methylthio group.

Oxidation and Functionalization

The dihydrothiophene intermediate is oxidized to the aromatic thiophene using manganese dioxide (MnO₂). The nitrile group is hydrolyzed to the aminocarbonyl moiety via acidic or basic conditions (e.g., HCl/EtOH or NaOH/H₂O₂).

Reaction Conditions :

Direct Amidation of Thiophene Carboxylates

Carbodiimide-Mediated Coupling

Methyl 4-carboxy-5-(methylthio)thiophene-2-carboxylate is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dichloromethane (DCM). Reaction with ammonium chloride introduces the aminocarbonyl group.

Characterization :

Comparative Analysis of Methods

| Method | Key Steps | Yield | Purity | Complexity |

|---|---|---|---|---|

| Multi-Step Functionalization | Decarboxylation, chlorination, cyclization | 85–97% | >98% | High |

| Cyclocondensation | Isothiocyanate coupling, hydrolysis | 60–78% | 95% | Moderate |

| Gewald Reaction | One-pot synthesis, oxidation | 60–70% | 90% | Low |

| Direct Amidation | EDC/NHS activation | 75% | 97% | Moderate |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the aminocarbonyl group to an amine.

Substitution: This reaction can replace the methylthio group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic reagents like sodium methoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines .

Scientific Research Applications

Methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Medicine: It has potential as a precursor for pharmaceutical compounds with therapeutic properties.

Mechanism of Action

The mechanism of action of Methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit or activate enzymes by binding to their active sites. The pathways involved can include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural Variations and Their Impacts

Ethyl esters are often preferred in prodrug design due to slower hydrolysis rates compared to methyl esters .

Substituents at Position 4: The aminocarbonyl group in the target compound contrasts with sulfonyl (), cyano (), or chloro () groups in analogs. The cyano group () is a versatile intermediate for further functionalization via nucleophilic addition.

Biological Activity :

Metabolic Stability

- Methylthio groups (common across all compounds) are susceptible to oxidative metabolism, which may limit half-life. However, replacing methylthio with bulkier substituents (e.g., isopropylsulfonyl in ) enhances metabolic stability .

Biological Activity

Methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate (CAS No. 175202-61-6) is a thiophene derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate features a complex structure characterized by the presence of an aminocarbonyl group, a methylthio group, and a carboxylate moiety. Its molecular formula is with a molecular weight of approximately 231.28 g/mol .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in key metabolic pathways. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

- Signal Transduction Modulation : It might play a role in modulating signal transduction pathways that are crucial for cellular responses to external stimuli.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens .

Antimicrobial Properties

Research indicates that thiophene derivatives, including methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate, exhibit significant antimicrobial activity. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways. For instance, treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in human cancer cell lines .

Anti-inflammatory Effects

Methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate has been reported to possess anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Research Findings and Case Studies

A summary of notable research findings regarding the biological activity of methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate is presented below:

Comparative Analysis with Similar Compounds

Methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate can be compared with other thiophene derivatives to elucidate its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| Methyl 3-amino-4-methylthiophene-2-carboxylate | Similar thiophene structure | Antimicrobial and anticancer activities reported . |

| Methyl 4-methyl-3-[2-(propylamino)acetamido]-2-thiophenecarboxylate | Different substituents | Notable anti-inflammatory effects observed . |

Q & A

Basic: What are the established synthetic routes for Methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate, and how can purity be optimized?

The compound is typically synthesized via a multi-step protocol involving:

- Gewald reaction for thiophene ring formation using ketones/aldehydes, sulfur, and cyanoacetates .

- Post-functionalization to introduce the methylthio and aminocarbonyl groups via nucleophilic substitution or coupling reactions (e.g., using methyl iodide for methylthio and carbodiimides for urea/amide formation) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard. Purity >95% is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR .

Advanced: How can contradictory spectral data (e.g., NMR shifts) for this compound be resolved during characterization?

Contradictions often arise due to:

- Solvent effects : DMSO-d6 vs. CDCl3 can alter chemical shifts by 0.1–0.5 ppm. Cross-reference with solvent-specific databases (e.g., NIST Chemistry WebBook) .

- Tautomerism : The aminocarbonyl group may exhibit keto-enol tautomerism, leading to split peaks. Use variable-temperature NMR to identify equilibrium states .

- Impurities : Trace solvents or byproducts (e.g., unreacted methyl iodide) can obscure signals. Employ HSQC/HMBC for assignment validation .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key peaks should be prioritized?

- 1H/13C NMR :

- Thiophene protons : δ 6.8–7.5 ppm (aromatic coupling patterns).

- Methylthio group : δ 2.5–2.7 ppm (singlet, 3H).

- Aminocarbonyl : δ 6.5–7.0 ppm (NH, broad) and δ 165–170 ppm (C=O) .

- IR : Strong bands at ~1670 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : Exact mass confirmed via HRMS (ESI+), e.g., [M+H]+ calculated for C₈H₈N₂O₃S₂: 245.0064 .

Advanced: How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic centers (e.g., C-5 methylthio group). Fukui indices highlight susceptibility to nucleophilic attack .

- Solvent Effects : Use PCM models to simulate reaction in DMF or THF. Predict activation energy for SN2 pathways .

- Validation : Compare computed vs. experimental NMR/IR data to refine models .

Basic: What are the stability considerations for this compound under varying storage conditions?

- Thermal Stability : TGA shows decomposition >200°C. Store at 2–8°C in amber vials .

- Hydrolytic Sensitivity : The ester group is prone to hydrolysis in aqueous media. Use anhydrous solvents for reactions .

- Light Sensitivity : UV-Vis spectra indicate absorption at 280 nm; avoid prolonged light exposure .

Advanced: How can synthetic byproducts (e.g., dimer impurities) be identified and mitigated?

- Byproduct Formation : Dimerization via Michael addition or oxidative coupling is common. Monitor via LC-MS (e.g., [M+MH]+ = 489.1 for dimers) .

- Mitigation Strategies :

Basic: What are the key applications of this compound in pharmaceutical research?

- Kinase Inhibition : The thiophene scaffold and methylthio group enhance binding to ATP pockets (e.g., p38 MAPK inhibitors) .

- Antimicrobial Activity : Synergistic effects with β-lactams against resistant strains via thioether linkages .

- Prodrug Design : Ester groups enable controlled release in vivo via enzymatic hydrolysis .

Advanced: How does the methylthio group influence the compound’s electronic properties and bioactivity?

- Electron Withdrawing Effect : The -SMe group increases electrophilicity at C-5, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Bioactivity : Methylthio improves membrane permeability (logP ~2.5) and modulates target affinity (e.g., IC50 reduction from 10 µM to 2 µM in kinase assays) .

Basic: What analytical methods validate the compound’s structural integrity in complex matrices (e.g., biological samples)?

- LC-MS/MS : MRM transitions (e.g., m/z 245 → 154 for fragmentation) with LOD of 0.1 ng/mL .

- X-ray Crystallography : Resolve ambiguity in regiochemistry (e.g., C-4 vs. C-5 substitution) .

Advanced: How can catalytic systems (e.g., Pd/Ni) optimize cross-coupling reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.